(6-Bromo-pyridazin-3-yl)-cyclopropyl-amine
CAS No.: 1353972-18-5
Cat. No.: VC8069301
Molecular Formula: C7H8BrN3
Molecular Weight: 214.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353972-18-5 |
|---|---|
| Molecular Formula | C7H8BrN3 |
| Molecular Weight | 214.06 g/mol |
| IUPAC Name | 6-bromo-N-cyclopropylpyridazin-3-amine |
| Standard InChI | InChI=1S/C7H8BrN3/c8-6-3-4-7(11-10-6)9-5-1-2-5/h3-5H,1-2H2,(H,9,11) |
| Standard InChI Key | NYHBLFJJEGMXRQ-UHFFFAOYSA-N |
| SMILES | C1CC1NC2=NN=C(C=C2)Br |
| Canonical SMILES | C1CC1NC2=NN=C(C=C2)Br |
Introduction
Chemical Identity and Structural Features
The compound’s molecular formula is C₇H₈BrN₃, with a molecular weight of 214.07 g/mol . Its structure comprises a pyridazine ring substituted with a bromine atom at the 6-position and a cyclopropylamine group at the 3-position (Figure 1). The cyclopropane ring introduces steric strain, which can influence reactivity and biological activity.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1353972-18-5 | |
| Molecular Formula | C₇H₈BrN₃ | |
| Molecular Weight | 214.07 g/mol | |
| IUPAC Name | (6-Bromo-pyridazin-3-yl)-cyclopropyl-amine |
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Bromination | NBS, DMF, 80°C | 75% |
| 2 | Amination | Cyclopropylamine, XPhos Pd G2, K₃PO₄, dioxane | 60% |
Biological Activity and Applications
Though specific studies on (6-Bromo-pyridazin-3-yl)-cyclopropyl-amine are scarce, its structural analogs exhibit notable biological activities:
-
Kinase Inhibition: Brominated pyridazines, such as 6-bromo-2-(pyridin-3-yl)quinazolines, show inhibitory activity against EGFR and HER2 kinases (IC₅₀ values: 10–50 nM) .
-
Anticancer Potential: Compounds with cyclopropylamine groups, like N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine, demonstrate cytotoxicity against breast cancer cell lines (e.g., AU-565, IC₅₀: 2.1 µM) .
These findings suggest that the bromine atom and cyclopropane ring in (6-Bromo-pyridazin-3-yl)-cyclopropyl-amine could synergistically enhance target binding or metabolic stability.
Future Directions
Further research should prioritize:
-
Optimized Synthesis: Developing high-yield, scalable routes using modern catalysis (e.g., photoredox or flow chemistry).
-
Biological Screening: Evaluating its activity against kinase targets or in phenotypic assays.
-
Derivatization: Exploring substitutions at the 4-position of pyridazine to modulate physicochemical properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume